molecular formula C9H10F3NO B068252 2-(4-(Trifluoromethoxy)phenyl)ethanamine CAS No. 170015-99-3

2-(4-(Trifluoromethoxy)phenyl)ethanamine

Cat. No. B068252
Key on ui cas rn: 170015-99-3
M. Wt: 205.18 g/mol
InChI Key: HHLGARPFXWIYTE-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous conditions as described for the preparation of Intermediate I-17b, 2-(4-(trifluoromethoxy)phenyl)acetonitrile (I-51a: 3.8 g) in methanolic ammonia (50 mL) was reacted with raney nickel (7 g) and methanol (40 mL) to afford 3.1 g of the product (80% yield).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
catalyst
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#[N:12])=[CH:6][CH:5]=1.CO>N.[Ni]>[F:1][C:2]([F:13])([F:14])[O:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][NH2:12])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)CC#N)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
7 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)CCN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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